3,5-Dichloro-2-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
3,5-Dichloro-2-[[[(3-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound characterized by its multiple functional groups, including chloro, ethoxy, and thioxomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-[[[(3-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multi-step organic reactions One common approach is the reaction of 3-ethoxybenzoic acid with chlorinating agents to introduce chlorine atoms at the 3 and 5 positions of the benzene ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation may yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3,5-Dichloro-2-[[[(3-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the design of new therapeutic agents.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,5-Dichloro-2-[[[(3-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3,5-Dichloro-2-hydroxybenzoic acid
3,5-Dichloro-2-ethoxybenzoic acid
3,5-Dichloro-2-aminobenzoic acid
Uniqueness: 3,5-Dichloro-2-[[[(3-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid stands out due to its combination of chloro, ethoxy, and thioxomethyl groups, which are not commonly found together in other compounds. This unique structure may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14Cl2N2O4S |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3,5-dichloro-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-2-25-11-5-3-4-9(6-11)15(22)21-17(26)20-14-12(16(23)24)7-10(18)8-13(14)19/h3-8H,2H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
DLSJJISNQSEBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
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